molecular formula C16H31N5O4 B14479817 N-Acetylglycyl-L-lysyl-L-leucinamide CAS No. 66127-73-9

N-Acetylglycyl-L-lysyl-L-leucinamide

Cat. No.: B14479817
CAS No.: 66127-73-9
M. Wt: 357.45 g/mol
InChI Key: VYYWFDFUTHBYHU-STQMWFEESA-N
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Description

N-Acetylglycyl-L-lysyl-L-leucinamide is a synthetic tripeptide derivative characterized by an acetylated N-terminal glycine, followed by lysine and leucinamide.

Properties

CAS No.

66127-73-9

Molecular Formula

C16H31N5O4

Molecular Weight

357.45 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C16H31N5O4/c1-10(2)8-13(15(18)24)21-16(25)12(6-4-5-7-17)20-14(23)9-19-11(3)22/h10,12-13H,4-9,17H2,1-3H3,(H2,18,24)(H,19,22)(H,20,23)(H,21,25)/t12-,13-/m0/s1

InChI Key

VYYWFDFUTHBYHU-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-lysyl-L-leucinamide typically involves the stepwise coupling of the amino acids glycine, lysine, and leucine. The process begins with the acetylation of glycine to form N-acetylglycine. This is followed by the coupling of N-acetylglycine with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-leucine under similar conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups.

Scientific Research Applications

N-Acetylglycyl-L-lysyl-L-leucinamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used in studies related to protein-protein interactions and enzyme-substrate interactions.

    Industry: The compound can be used in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetylglycyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The acetylation of the glycine residue may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

L-Valinamide, N-acetylglycyl-L-lysyl-L-prolyl (CAS: 120137-66-8)

  • Molecular Formula: Not explicitly provided, but inferred as C₁₈H₃₂N₆O₅ (based on substitution patterns).
  • Key Differences :
    • Replaces leucinamide (branched aliphatic side chain) with valinamide (shorter branched chain) and substitutes prolyl (cyclic, rigid structure) for leucinamide .
    • Functional Implications :
  • Valine’s reduced hydrophobicity versus leucine could impact membrane permeability or aggregation tendencies .

N-L-γ-Glutamyl-L-leucine (CAS: 2566-39-4)

  • Molecular Formula : C₁₁H₂₀N₂O₅
  • Molecular Weight : 260.29 g/mol .
  • Key Differences :
    • Features a glutamyl (acidic, carboxylated side chain) instead of acetylglycyl-lysyl .
    • Functional Implications :
  • The glutamyl residue introduces a negative charge, enhancing solubility in aqueous environments.
  • Lacks the acetylated N-terminus, which may reduce stability against aminopeptidases compared to N-acetylglycyl-L-lysyl-L-leucinamide .

N-Acetyl-L-leucyl-L-arginyl-L-valyl-L-arginyl-L-leucinamide (CAS: 785804-17-3)

  • Molecular Formula : C₇₂H₉₅ClN₁₄O₁₄ (free base basis).
  • Molecular Weight : 1416.06 g/mol .
  • Key Differences :
    • Extended peptide chain (13 residues) with multiple charged residues (arginyl, lysyl).
    • Functional Implications :
  • The presence of arginine enhances interactions with nucleic acids or anionic membranes, unlike the simpler tripeptide structure of this compound .

L-Leucinamide, L-alanyl-L-seryl-L-prolyl-L-tyrosyl-L-alanyl-L-phenylalanylglycyl

  • Key Differences :
    • Contains aromatic (tyrosyl, phenylalanyl) and polar (seryl) residues absent in the target compound.
    • Functional Implications :
  • Serine and proline may confer protease resistance or modulate solubility .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues/Modifications Potential Applications
This compound Not explicitly provided ~360 (estimated) Acetyl-glycine, lysine, leucine Protease substrates, drug design
L-Valinamide, N-acetylglycyl-L-lysyl-L-prolyl C₁₈H₃₂N₆O₅ (estimated) ~432 (estimated) Valinamide, proline Conformational studies
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 Glutamyl, leucine Solubility enhancers
N-Acetyl-L-leucyl-L-arginyl-... (13-mer) C₇₂H₉₅ClN₁₄O₁₄ 1416.06 Multiple arginyl/lysyl residues Cell-penetrating peptides

Research Findings and Implications

  • Stability: Acetylation in this compound likely improves metabolic stability compared to non-acetylated analogs (e.g., N-L-γ-glutamyl-L-leucine) .
  • Structural Flexibility : Proline-containing analogs () highlight the trade-off between rigidity (proline) and adaptability (leucine) in target binding .

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